molecular formula C8H18ClNO3S B1376599 [4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride CAS No. 1423031-85-9

[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride

Cat. No. B1376599
CAS RN: 1423031-85-9
M. Wt: 243.75 g/mol
InChI Key: BXIGYOQDPYRNGO-UHFFFAOYSA-N
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Description

“[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1423031-85-9 . It has a molecular weight of 243.75 . The IUPAC name for this compound is {4-[(methylsulfonyl)methyl]tetrahydro-2H-pyran-4-yl}methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H17NO3S.ClH/c1-13(10,11)7-8(6-9)2-4-12-5-3-8;/h2-7,9H2,1H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stored at room temperature .

Scientific Research Applications

Methane Production and Utilization

  • Renewable Methane from CO2

    Research indicates the potential of using catalysts like Ni/CeO2 for efficient production of renewable methane from CO2, which can be significant in CO2 utilization, fuel production, and space exploration technologies (Lin et al., 2021).

  • Methane Oxidation by Methanotrophs

    Methanotrophs, which consume methane as their sole carbon and energy source, play crucial roles in the global carbon cycle. Their interaction with copper is a key aspect of methane oxidation, which has applications in bioremediation and organic compound production (Semrau et al., 2010).

  • Catalytic Conversion of Methane to Chemicals

    Catalytic methods for converting methane into more valuable chemicals, such as methanesulfonic acid, are being developed. This approach offers a way to utilize methane, a major component in natural gas, more effectively (Schüth, 2019).

Methane in Biological Systems

  • Biological Methanation in Reactors

    Biological methanation, which involves converting hydrogen and CO2 to methane using archaea in reactors, is important for energy systems transitioning towards renewables. This process is primarily limited by gas-liquid mass transfer (Inkeri et al., 2018).

  • Methane's Role in Wetlands

    In wetlands, methanotrophs significantly impact methane fluxes. Their role in CH4 oxidation, influenced by environmental factors like temperature and water content, is key in managing global methane emissions (Chowdhury & Dick, 2013).

  • Methanotrophs in Biotechnological Applications

    Methanotrophs can be utilized for various biotechnological applications, including the production of single-cell protein, biopolymers, and other compounds using methane as a carbon source (Strong et al., 2015).

  • Methane as a Biological Resource

    Methane's conversion into useful fuel and its implications in greenhouse gas emissions are significant. The use of methanogens for methane production from biomass highlights its role in energy and environmental applications (Purwantini et al., 2014).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

[4-(methylsulfonylmethyl)oxan-4-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S.ClH/c1-13(10,11)7-8(6-9)2-4-12-5-3-8;/h2-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIGYOQDPYRNGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1(CCOCC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride
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[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride
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[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride
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[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride
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[4-(Methanesulfonylmethyl)oxan-4-yl]methanamine hydrochloride

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